

# Ethyl 2,3-Dicyanopropionate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ethyl 2,3-dicyanopropionate

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This technical guide provides an in-depth overview of **Ethyl 2,3-dicyanopropionate**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This document outlines its chemical identity, physical and chemical properties, and detailed experimental protocols for its synthesis.

## Chemical Identity

- IUPAC Name: Ethyl 2,3-dicyanopropanoate
- Synonyms:
  - 2,3-Dicyanopropanoic acid ethyl ester
  - 2,3-Dicyanopropionic acid ethyl ester
  - Ethyl 2,3-dicyanopropanate

## Physicochemical Properties

A summary of the key quantitative data for **Ethyl 2,3-dicyanopropionate** is presented in the table below for easy reference and comparison.

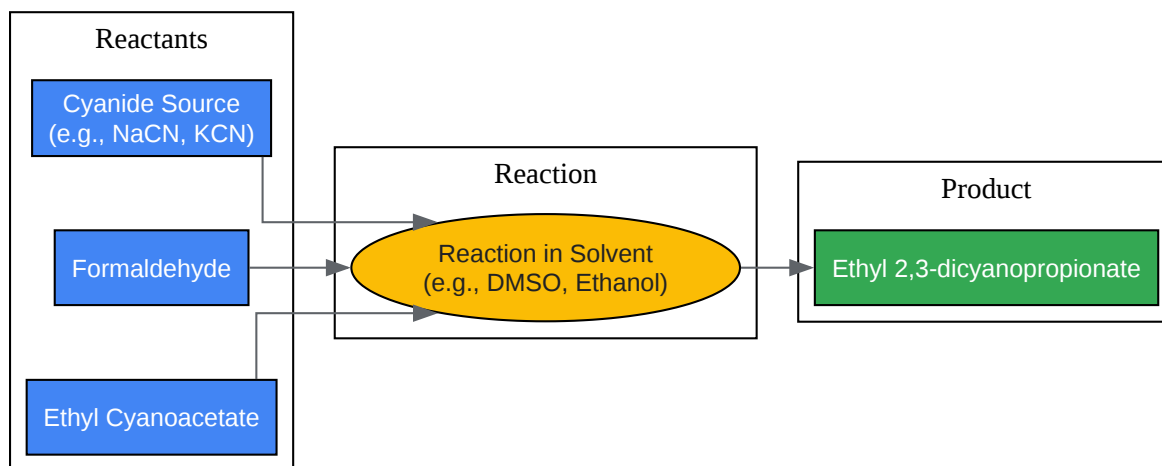
Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	152.15 g/mol	[2][3][4][5]
Appearance	Colorless to light brown/yellow oily liquid	[1][2][3]
Boiling Point	120-135 °C	[2][3]
Density	1.129 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][3]
Solubility	Soluble in Chloroform, Methanol. Insoluble in water.	[2][3]
Storage Temperature	Room Temperature, Sealed in dry conditions	[3]

## Synthesis of Ethyl 2,3-Dicyanopropionate

**Ethyl 2,3-dicyanopropionate** is primarily synthesized through the reaction of ethyl cyanoacetate with formaldehyde in the presence of a cyanide source. Several detailed experimental protocols have been reported, with variations in solvents, cyanide sources, and reaction conditions.

## Synthesis Workflow

The following diagram illustrates a common synthetic route to **Ethyl 2,3-dicyanopropionate**.



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A simplified workflow for the synthesis of **Ethyl 2,3-dicyanopropionate**.

## Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of **Ethyl 2,3-dicyanopropionate** are provided below.

### Protocol 1: Synthesis using Sodium Cyanide in DMSO

This protocol is adapted from a patented method and offers a high yield.

- Materials:
  - Dimethyl sulfoxide (DMSO): 400g
  - Solid Sodium Cyanide (NaCN): 31.5g
  - Ethyl cyanoacetate: 70g
  - Paraformaldehyde: 36g
  - 7.5% Hydrochloric acid (HCl) aqueous solution

- Dichloroethane
- Procedure:
  - To a 500 ml reaction flask, add 400g of DMSO.
  - Cool the flask to 15 °C.
  - Add 31.5 g of solid sodium cyanide, 70g of ethyl cyanoacetate, and 36g of paraformaldehyde.
  - Maintain the internal temperature at 10-15 °C and allow the reaction to proceed for 12 hours.
  - In a separate 500 ml reaction bottle, prepare 240ml of 7.5% hydrochloric acid aqueous solution and cool it to 0-3 °C.
  - Slowly pour the reaction mixture into the cooled hydrochloric acid solution while stirring.
  - Continue stirring for 30 minutes.
  - Add 100 g of dichloroethane and perform extraction three times.
  - Combine the organic extracts and wash twice with 100ml of process water.
  - Allow the layers to separate and remove the aqueous layer.
  - Remove the dichloroethane from the organic layer to obtain the crude product.
  - The crude product can be further purified by rectification to yield the final product with a purity of over 99%.[\[1\]](#)

#### Protocol 2: Synthesis using Potassium Cyanide in Ethanol

This protocol provides an alternative method using a different cyanide source and solvent.

- Materials:
  - Potassium cyanide (KCN): 13.0 g (0.2 M)

- Absolute ethanol
- Ethyl cyanoacetate: 22.6 g (0.2 M)
- Paraformaldehyde: 6.0 g (0.2 M)
- 2M Hydrochloric acid (HCl) solution
- Dichloromethane
- Water
- Procedure:
  - Stir potassium cyanide (13.0 g) in absolute ethanol in a reaction flask.
  - Add ethyl cyanoacetate (22.6 g) and paraformaldehyde (6.0 g) at ambient temperature.
  - After 5 minutes, heat the white suspension under reflux conditions for 12 minutes.
  - Evaporate the resulting orange solution to dryness in vacuo at a temperature below 25 °C to obtain a buff solid (the potassium salt).
  - Dissolve the solid in water (400 ml).
  - Acidify the solution to pH 5 with 2M hydrochloric acid solution, which will result in the formation of a red oil.
  - Extract the mixture with dichloromethane.
  - Dry the combined organic extracts and evaporate to dryness in vacuo to yield the title compound as a red oil.
  - The product can be further purified by distillation. The reported boiling point of the distilled material is 132-136 °C at 0.5 mmHg, with a yield of 77%.

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## References

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